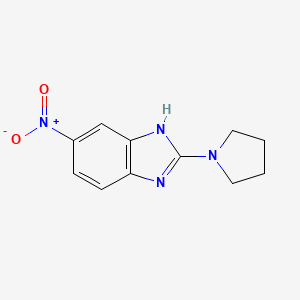
6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a nitro group at the 6-position and a pyrrolidine ring at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole typically involves the following steps:
Substitution: The pyrrolidine ring is introduced at the 2-position through nucleophilic substitution reactions. This can be done by reacting 6-nitrobenzimidazole with pyrrolidine under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzimidazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Pyrrolidine, potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products
Reduction: 6-Amino-2-(pyrrolidin-1-yl)-1H-benzimidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrrolidine ring enhances the compound’s ability to bind to biological targets, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline: Similar in structure but with a quinoline core instead of benzimidazole.
6-Nitro-2-(pyrrolidin-1-yl)quinazoline: Features a quinazoline core, showing different biological activities.
Uniqueness
6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a pyrrolidine ring on a benzimidazole core makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
832102-68-8 |
|---|---|
Molekularformel |
C11H12N4O2 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
6-nitro-2-pyrrolidin-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N4O2/c16-15(17)8-3-4-9-10(7-8)13-11(12-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,12,13) |
InChI-Schlüssel |
XDTBBZVMEKFRJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


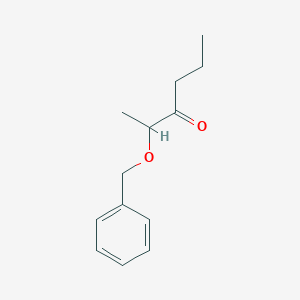

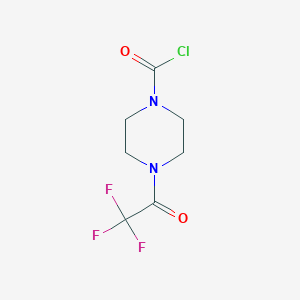
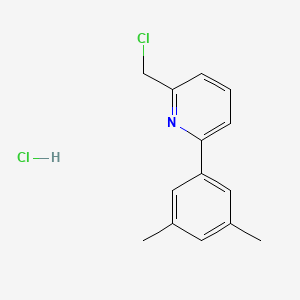
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
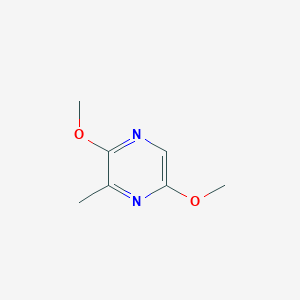
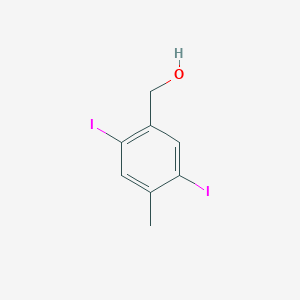

![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)

